

deuruxolitinib laboratory monitoring requirements CPK levels

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Compound Focus: Deuruxolitinib

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CPK Elevation and Laboratory Monitoring for Deuruxolitinib

Deuruxolitinib is an oral Janus kinase (JAK) inhibitor approved for treating severe alopecia areata in adults. As with other drugs in its class, treatment is associated with specific laboratory abnormalities that require monitoring [1].

Treatment-Emergent CPK Elevation A dose-ranging meta-analysis of three randomized controlled trials (RCTs) involving 1,372 patients specifically identified an increased risk of elevated CPK levels in those treated with **deuruxolitinib** compared to placebo [2] [3] [4]. The summary of this finding is shown in the table below.

Adverse Event	Risk Ratio (RR)	95% Confidence Interval	p-value
Increased CPK	2.79	(1.5, 4.99)	0.0006 [2]

In the phase 3 clinical trials, **increased blood CPK was a common adverse event**, reported in 5.3% of patients treated with **deuruxolitinib** [5] [6]. It is important to note that these elevations were generally manageable and did not typically lead to treatment discontinuation in clinical trials [2].

Comprehensive Laboratory Monitoring Protocol

The following table summarizes the essential laboratory tests required before and during treatment with **deuruxolitinib**, as outlined in the official prescribing information and clinical reviews [5] [1] [6].

Monitoring Parameter	Baseline (Pre-Treatment)	Ongoing Monitoring	Notes / Action Criteria
CPK Levels	Recommended	As clinically indicated [1]	-
CYP2C9 Genotyping	Required (Contraindicated in poor metabolizers)	Not required	-
Complete Blood Count (CBC)	Required	Periodically [1]	Do not initiate if ALC <500/mm ³ , ANC <1000/mm ³ , or Hgb <8 g/dL [1].
Lipid Panel	Required	Periodically [1]	Monitor for treatment-emergent hyperlipidemia.
Hepatic Panel	Required	Periodically [1]	-
Tuberculosis (TB) Screening	Required	Monitor for signs/symptoms during treatment [1]	-
Hepatitis B/C Screening	Required	Not recommended in active HBV or HCV [1]	-
Pregnancy Test	For women of childbearing potential	As clinically indicated [6]	-

Experimental Protocol for CPK Assessment

For researchers and clinicians aiming to replicate the safety assessment of **deuruxolitinib** from the pivotal trials, the following protocol outlines the methodology for monitoring CPK.

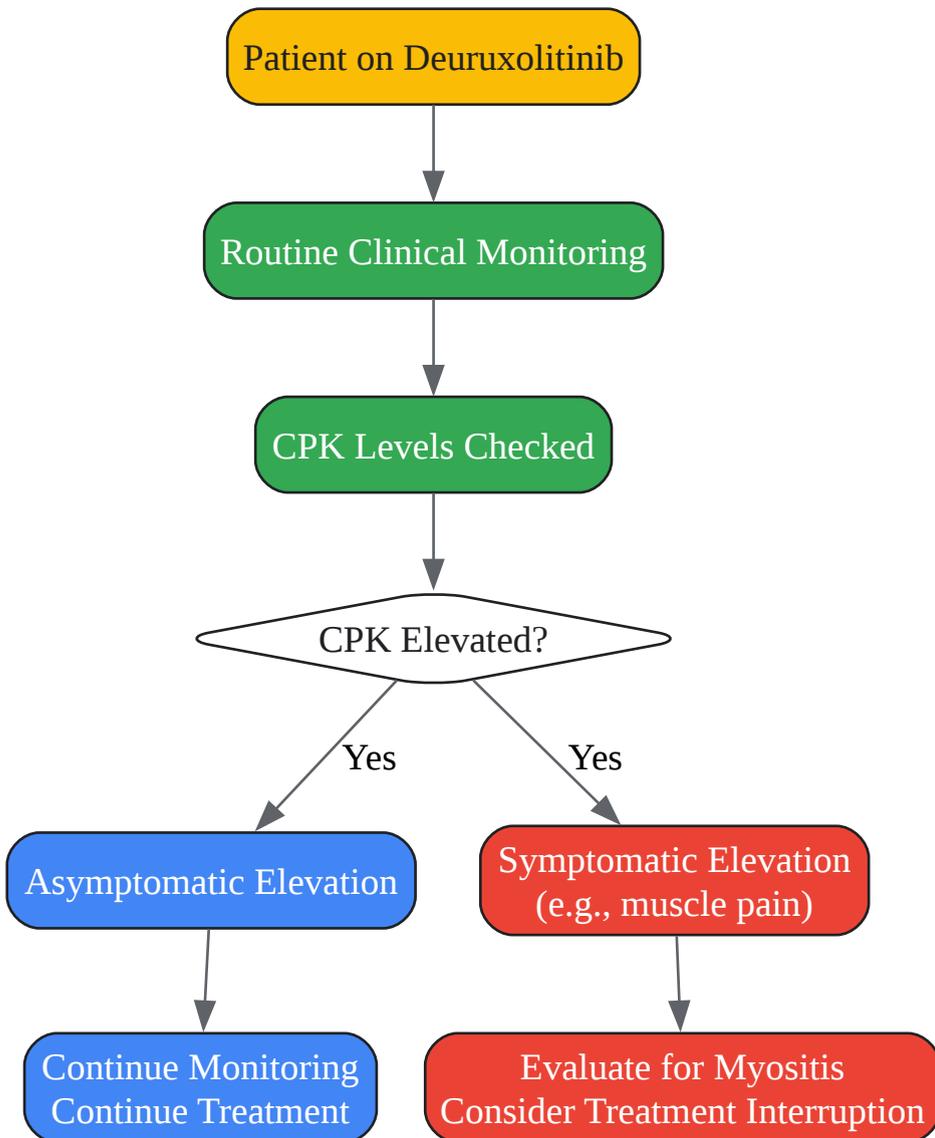
Objective: To evaluate the incidence and severity of treatment-emergent increases in serum creatine phosphokinase (CPK) in patients with moderate-to-severe alopecia areata treated with **deuruxolitinib**.

Methodology:

- **Study Design:** Randomized, placebo-controlled, double-blind Phase 3 trial (e.g., THRIVE-AA1) [7].
- **Participants:** Adults (18-65 years) with $\geq 50\%$ scalp hair loss, confirmed by SALT score [2].
- **Intervention:** Oral **deuruxolitinib** (8 mg or 12 mg twice daily) versus placebo.
- **CPK Measurement:**
 - **Assay:** Serum CPK levels measured using standard clinical laboratory methods.
 - **Time Points:** Assessed at baseline, during treatment (e.g., Week 28 was a key time point in meta-analysis), and at the end of the treatment period [2] [4].
- **Data Analysis:**
 - The incidence of CPK elevation is reported as a percentage of patients in each treatment group.
 - The risk ratio (RR) for CPK elevation is calculated for the **deuruxolitinib** group compared to the placebo group [2].

Mechanism and Management of CPK Elevation

The diagram below illustrates the position of CPK monitoring within the overall safety assessment workflow for **deuruxolitinib** treatment.



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The exact biological mechanism by which JAK inhibitors like **deuruxolitinib** cause CPK elevation is not fully understood [8]. The elevation may be related to mild, subclinical muscle inflammation or a direct effect on muscle cells. In clinical trials, these elevations were typically **transient, asymptomatic, and resolved without intervention**, and did not require dose modification [2] [6]. The prescribing information does not specify a CPK threshold for treatment interruption; management should be based on clinical judgment, the severity of elevation, and whether it is associated with symptoms like myalgia [1].

Conclusion

In summary, monitoring CPK is an integral component of the safety profile for **deuruxolitinib**. While elevations are a known class effect and occur more frequently than with placebo, they are generally manageable with routine clinical vigilance.

I hope this detailed application note is helpful for your research and development work. Should you require further information on other specific laboratory parameters or adverse events, please feel free to ask.

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